5,5-Dimethylhex-1-ene
Description
Contextualization within Branched Alkenes and Organic Synthesis
In organic chemistry, an alkene is a hydrocarbon that contains at least one carbon-carbon double bond (C=C). wikipedia.org These compounds, also known as olefins, are considered unsaturated because they have fewer hydrogen atoms than the corresponding alkane with the same number of carbon atoms. oit.eduuc3m.es The double bond, composed of one sigma and one pi bond, is an electron-rich region, which makes alkenes more chemically reactive than their saturated alkane counterparts. wikipedia.orgscienceready.com.au 5,5-Dimethylhex-1-ene is specifically a terminal alkene, or α-olefin, because its double bond is located at the end of the carbon chain. wikipedia.org
The "5,5-dimethyl" portion of its name indicates that it is a branched-chain alkene. Branching in hydrocarbons leads to a vast diversity of molecules known as constitutional or structural isomers, which share the same molecular formula but have different atomic connectivity. pressbooks.pub For instance, while the straight-chain octane (B31449) boils at 125.7 °C, the more branched isooctane (B107328) (2,2,4-trimethylpentane) boils at a lower 99.3 °C. uc3m.es This phenomenon, where increased branching tends to lower the boiling point, is due to the molecule becoming more spherical, which reduces the surface area available for intermolecular dispersion forces. uc3m.es
The structure of this compound is notable for the steric bulk created by the two methyl groups (forming a tert-butyl group) near the double bond. This structural feature is significant in organic synthesis, where the compound can be used as a model alkene to study steric effects in chemical reactions. Alkenes and their derivatives are foundational in the creation of a wide array of products, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.combohrium.com The unique reactivity of the double bond allows it to serve as a key intermediate or building block in the synthesis of more complex organic molecules. evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 7116-86-1 | lookchem.comchemsrc.comchemsynthesis.com |
| Molecular Formula | C₈H₁₆ | lookchem.comchemspider.com |
| Molecular Weight | 112.22 g/mol | lookchem.comstenutz.eu |
| Boiling Point | 102.5 - 103 °C at 760 mmHg | lookchem.comchemsynthesis.com |
| Density | 0.709 - 0.72 g/cm³ | lookchem.comchemsynthesis.com |
| Refractive Index | 1.4024 - 1.4049 | lookchem.comchemsynthesis.com |
| Flash Point | 10.7 °C | lookchem.com |
| Vapor Pressure | 38.8 mmHg at 25°C | lookchem.com |
| SMILES | CC(C)(C)CCC=C | chemsynthesis.comstenutz.eu |
Historical Perspectives on Alkenyl Compounds in Chemical Research
The study of alkenyl compounds, which are molecules containing a carbon-carbon double bond, dates back to the early days of organometallic chemistry in the 20th century. numberanalytics.com However, their profound importance in catalysis and synthesis was not fully appreciated until the 1960s and 1970s. numberanalytics.com This era saw the development of revolutionary transition metal catalysts, such as the Ziegler-Natta catalyst, which highlighted the critical role of alkenyl compounds in polymerization reactions. numberanalytics.com
In modern chemistry, alkenyl compounds are indispensable due to their versatility. numberanalytics.com They are central to a wide range of catalytic reactions, including hydrogenation and hydroformylation, and are crucial for the synthesis of complex molecules such as pharmaceuticals and agrochemicals. numberanalytics.com The development of new materials like polymers and nanomaterials also heavily relies on the chemistry of alkenyl ligands. numberanalytics.com
Contemporary research continues to focus on devising novel and more efficient methods for the synthesis and functionalization of these compounds. bohrium.com Scientists are exploring new catalytic systems, such as those using iridium or palladium, to create complex alkenyl structures with high precision. bohrium.com Furthermore, recent advancements include visible-light-driven protocols for preparing alkenyl derivatives under mild and sustainable conditions, demonstrating the ongoing evolution and significance of alkenyl chemistry. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethylhex-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5H,1,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJIOVQKSAOPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064565 | |
| Record name | 1-Hexene, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-86-1 | |
| Record name | 5,5-Dimethyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dimethyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexene, 5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexene, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylhex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5-DIMETHYL-1-HEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3IH86JV6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 5,5 Dimethylhex 1 Ene
Strategic Approaches to the 1-Alkene Functionality
The creation of the terminal alkene in 5,5-dimethylhex-1-ene can be achieved through several strategic disconnections, primarily involving carbon-carbon bond formation, controlled olefination, or elimination reactions.
Cross-Coupling Strategies for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. thieme-connect.de In the context of this compound synthesis, a Suzuki-type cross-coupling could be envisioned. nih.govcore.ac.uk This would likely involve the reaction of a vinylboronic acid or a vinylboronate ester with a suitable alkyl halide, such as 1-bromo-3,3-dimethylbutane, in the presence of a palladium catalyst and a base. The steric hindrance posed by the neopentyl group in the alkyl halide is a significant factor to consider, potentially requiring the use of bulky phosphine (B1218219) ligands to facilitate the catalytic cycle.
Olefination Reactions with Controlled Regioselectivity
Olefination reactions provide a direct route to the alkene functionality by coupling a carbonyl compound with a phosphorus-based reagent.
Wittig Reaction: The Wittig reaction, a Nobel Prize-winning transformation, offers a reliable method for alkene synthesis. chemeurope.commasterorganicchemistry.comlibretexts.org In this approach, 3,3-dimethylbutanal would be treated with a methylenetriphenylphosphorane (B3051586) (a Wittig reagent). chemeurope.commnstate.edu The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the desired this compound and triphenylphosphine (B44618) oxide. libretexts.orgmnstate.edu A key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium (B103445) ylide. wikipedia.orgalfa-chemistry.com This reaction typically involves reacting 3,3-dimethylbutanal with a phosphonate ester, such as trimethyl phosphonoacetate, in the presence of a base. rsc.org The HWE reaction often favors the formation of the (E)-alkene, and the water-soluble phosphate (B84403) byproduct simplifies purification. wikipedia.orgalfa-chemistry.comnih.gov
Table 1: Comparison of Olefination Reactions for this compound Synthesis
| Reaction | Carbonyl Substrate | Reagent | Key Features |
|---|---|---|---|
| Wittig Reaction | 3,3-Dimethylbutanal | Methyltriphenylphosphonium (B96628) bromide + strong base | Forms terminal alkene with high regioselectivity. libretexts.org |
| Horner-Wadsworth-Emmons Reaction | 3,3-Dimethylbutanal | Diethyl methylphosphonate (B1257008) + base | Generally provides good yields and easier purification due to water-soluble byproducts. wikipedia.orgalfa-chemistry.com |
Dehydrohalogenation and Dehydration Routes to Alkenes
Elimination reactions of suitable precursors provide another strategic pathway to this compound.
Dehydrohalogenation: This method involves the removal of a hydrogen halide from an alkyl halide. vaia.com For the synthesis of this compound, a suitable precursor would be 1-halo-5,5-dimethylhexane (e.g., 1-chloro-5,5-dimethylhexane (B12097079) or 1-bromo-5,5-dimethylhexane). Treatment of this substrate with a strong, non-nucleophilic base, such as potassium tert-butoxide, in an appropriate solvent would induce an E2 elimination, leading to the formation of the terminal alkene. vedantu.com The use of a bulky base helps to favor the formation of the less substituted (Hofmann) product, which in this case is the desired 1-ene. youtube.com
Dehydration of Alcohols: The acid-catalyzed dehydration of an alcohol can also yield an alkene. google.com In this case, 5,5-dimethylhexan-1-ol (B3050655) would be the starting material. sigmaaldrich.combiosynth.commolport.com While seemingly straightforward, this method can be complicated by the potential for carbocation rearrangements, which could lead to a mixture of isomeric alkenes. Careful selection of the dehydrating agent and reaction conditions is crucial to maximize the yield of the desired terminal alkene.
Catalytic Systems in this compound Synthesis
The efficiency and selectivity of the aforementioned synthetic routes are often heavily reliant on the choice of catalyst.
Transition Metal Catalysis for Olefin Metathesis and Alkene Synthesis
Transition metal catalysts are indispensable in modern organic synthesis. scribd.com
Olefin Metathesis: Olefin metathesis is a powerful reaction that redistributes alkene fragments, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry. wikipedia.org Cross-metathesis between ethylene (B1197577) and a higher olefin, such as 3,3-dimethyl-1-butene, in the presence of a Grubbs or Schrock catalyst, could potentially yield this compound. organic-chemistry.orgiupac.org The reaction is driven by the removal of a volatile byproduct. organic-chemistry.org The choice of catalyst is critical to control selectivity and prevent unwanted side reactions like homodimerization. nih.gov The mechanism involves the formation of a metallacyclobutane intermediate. wikipedia.orgnumberanalytics.com
Table 2: Selected Transition Metal Catalysts for Olefin Metathesis
| Catalyst Type | Key Features | Potential Application |
|---|---|---|
| Grubbs Catalysts (Ru-based) | High functional group tolerance, stable, and easy to handle. organic-chemistry.org | Cross-metathesis of ethylene and 3,3-dimethyl-1-butene. |
| Schrock Catalysts (Mo- or W-based) | Highly active, particularly for sterically demanding substrates. organic-chemistry.orgiupac.org | May be effective if steric hindrance is a major issue. |
Other Transition Metal-Catalyzed Reactions: Transition metals can also catalyze the isomerization of internal alkenes to terminal alkenes. escholarship.org For instance, if a synthesis initially produced a mixture of dimethylhexene isomers, a subsequent isomerization step using a suitable transition metal catalyst could potentially enrich the desired this compound.
Organocatalytic Methods for Stereoselective Formation
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. While the synthesis of an achiral molecule like this compound does not require stereoselectivity, organocatalytic principles can be applied to certain bond-forming reactions. For instance, organocatalysts could be employed in Michael addition-type reactions to construct the carbon skeleton prior to a subsequent elimination or olefination step. researchgate.nettdx.cat The development of organocatalytic methods for direct and selective alkene formation remains an active area of research.
Precursor Chemistry and Synthetic Intermediate Role
This compound is a valuable aliphatic alkene in the field of organic synthesis. Its structure, which features a terminal double bond and a sterically demanding tert-butyl group, makes it a useful building block and intermediate for the synthesis of more complex molecular architectures. The reactivity of its terminal alkene allows for a variety of transformations, including additions and polymerizations, while the neopentyl-like fragment introduces significant steric bulk, influencing the stereochemical outcome of reactions. Its role as a precursor is noted in various specialized syntheses, such as in lanthanide-catalyzed hydroamination reactions. smolecule.com
Conversion of Halogenated Alkanes and Alcohols to this compound
The synthesis of this compound can be efficiently achieved from readily available saturated precursors such as halogenated alkanes and alcohols through elimination reactions. These methods are fundamental in organic chemistry for the introduction of unsaturation.
From Halogenated Alkanes
The dehydrohalogenation of a 1-halo-5,5-dimethylhexane is a primary route to this compound. This transformation is typically accomplished via an E2 (bimolecular elimination) mechanism, which involves the concerted removal of a proton and a halide ion by a strong base. libretexts.org For the synthesis of a terminal alkene like this compound from a primary halide such as 1-bromo-5,5-dimethylhexane, the choice of base is critical to ensure regioselectivity. The use of a sterically hindered, non-nucleophilic base favors the abstraction of the more accessible proton at the terminal carbon, leading to the formation of the less substituted alkene (the Hofmann product) over the more thermodynamically stable internal alkene (the Zaitsev product). utdallas.edu
Table 1: Synthesis of this compound via Dehydrohalogenation
| Precursor | Reagent | Solvent | Typical Conditions | Major Product |
|---|---|---|---|---|
| 1-Bromo-5,5-dimethylhexane | Potassium tert-butoxide (KOtBu) | tert-Butanol or THF | Heating | This compound |
| 1-Chloro-5,5-dimethylhexane | Sodium amide (NaNH2) | Liquid Ammonia | Low Temperature | This compound |
From Alcohols
The dehydration of 5,5-dimethylhexan-1-ol presents another classical and effective method for preparing this compound. smolecule.comsigmaaldrich.combiosynth.comlookchem.com This reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and proceeds through an E1 or E2 mechanism depending on the reaction conditions and substrate. thieme-connect.de For a primary alcohol like 5,5-dimethylhexan-1-ol, the reaction likely follows an E2 pathway where the hydroxyl group is first protonated to form a good leaving group (water), which is then eliminated. To minimize the formation of rearrangement products or ethers, which can be significant side reactions, reaction conditions must be carefully controlled.
Table 2: Synthesis of this compound via Alcohol Dehydration
| Precursor | Reagent/Catalyst | Typical Conditions | Major Product |
|---|---|---|---|
| 5,5-Dimethylhexan-1-ol | Concentrated Sulfuric Acid (H₂SO₄) | High Temperature (e.g., 150-180 °C) | This compound |
| 5,5-Dimethylhexan-1-ol | Phosphorus oxychloride (POCl₃) | Pyridine, 0 °C to room temperature | This compound |
Utilization of Organometallic Reagents in Alkene Formation
Organometallic reagents provide powerful and versatile methods for carbon-carbon bond formation, enabling the construction of the this compound carbon skeleton from smaller fragments.
Wittig Reaction
The Wittig reaction is a premier method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. masterorganicchemistry.com To synthesize this compound, this reaction involves the coupling of 4,4-dimethylpentanal (B3058898) with a methyl-substituted phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide is typically generated in situ by treating a methyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium iodide) with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). nih.gov The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. masterorganicchemistry.com
Table 3: Synthesis of this compound via the Wittig Reaction
| Carbonyl Precursor | Ylide Precursor | Base | Solvent | Product |
|---|---|---|---|---|
| 4,4-Dimethylpentanal | Methyltriphenylphosphonium iodide | n-Butyllithium (n-BuLi) | Tetrahydrofuran (B95107) (THF) | This compound |
Grignard Reaction
Grignard reagents (organomagnesium halides) are another cornerstone of C-C bond formation in organic synthesis. sigmaaldrich.comwikipedia.org A plausible route to this compound involves the nucleophilic attack of a Grignard reagent on an appropriate electrophile. One such pathway is the reaction between a t-butyl Grignard reagent, such as tert-butylmagnesium chloride, and an allyl halide, like allyl bromide. sigmaaldrich.comnih.gov This coupling reaction forms the C4-C3 bond of the target alkene. The reaction is conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to maintain the reactivity of the Grignard reagent. wikipedia.org
Table 4: Synthesis of this compound via Grignard Reaction
| Grignard Precursor | Electrophile | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| tert-Butyl chloride | Allyl bromide | Tetrahydrofuran (THF) | Reaction with Mg metal, then addition of electrophile | This compound |
Chemical Transformations and Reactivity of 5,5 Dimethylhex 1 Ene
Electrophilic Addition Reactions
The electron-rich pi (π) bond of 5,5-dimethylhex-1-ene readily reacts with electrophiles. In these reactions, the π bond breaks to form two new sigma (σ) bonds.
The addition of hydrogen halides (H-X, where X = Cl, Br, I) to this compound is a classic example of an electrophilic addition reaction that proceeds through a carbocation intermediate. pressbooks.pub
Regioselectivity: The reaction follows Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that already holds the greater number of hydrogen atoms. pressbooks.pub
The mechanism involves a two-step process:
The alkene's π bond attacks the hydrogen of the hydrogen halide, forming a new carbon-hydrogen bond and a carbocation intermediate. For this compound, the hydrogen adds to carbon-1 (C1), which has two hydrogens, leading to the formation of a more stable secondary carbocation at carbon-2 (C2).
The resulting halide ion (X⁻) then acts as a nucleophile, attacking the electron-deficient carbocation at C2 to form the final product. pressbooks.pub
Consequently, the major product of this reaction is 2-halo-5,5-dimethylhexane . The formation of the alternative primary carbocation at C1 is significantly less favorable, so the anti-Markovnikov product, 1-halo-5,5-dimethylhexane, is not formed under these conditions. Due to the structure of this compound, the secondary carbocation formed is not adjacent to a more substituted carbon that would allow for a favorable hydride or alkyl shift, so carbocation rearrangements are not expected. masterorganicchemistry.com
Stereoselectivity: The carbocation intermediate formed in the first step is planar (sp² hybridized). The subsequent attack by the halide nucleophile can occur from either face of this planar intermediate with roughly equal probability. masterorganicchemistry.com Therefore, the reaction is generally not stereoselective, resulting in a mixture of syn- and anti-addition products. masterorganicchemistry.com If the reaction creates a new stereocenter at C2, a racemic mixture of (R)- and (S)-2-halo-5,5-dimethylhexane would be produced.
Halogenation involves the addition of a halogen molecule, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound. This reaction typically yields a vicinal dihalide.
The mechanism does not proceed through a free carbocation. Instead, the reaction is initiated by the electrophilic attack of the halogen on the alkene, forming a bridged, cyclic halonium ion intermediate. This three-membered ring intermediate involves the halogen atom bonded to both carbons of the original double bond.
The second step is the nucleophilic attack by a halide ion (formed from the reaction) on one of the carbons of the cyclic intermediate. This attack occurs from the side opposite to the bulky halogen bridge, a process known as backside attack. This mechanistic constraint dictates the stereochemical outcome of the reaction.
Product Distribution and Stereoselectivity: The ring-opening of the halonium ion results in anti-addition of the two halogen atoms across the double bond. This means the two halogens will be on opposite faces of the molecule in the final product, 1,2-dihalo-5,5-dimethylhexane . Because the initial attack of the halogen can occur from either the top or bottom face of the alkene, a racemic mixture of enantiomers is formed.
The addition of water across the double bond of this compound results in the formation of an alcohol. This can be achieved through two primary methods with distinct mechanisms and outcomes.
Acid-Catalyzed Hydration: In the presence of a strong acid catalyst (like sulfuric acid, H₂SO₄), water adds across the double bond according to Markovnikov's rule. youtube.com The mechanism is analogous to hydrogen halide addition, involving the protonation of the alkene at C1 to form a secondary carbocation at C2, followed by the nucleophilic attack of a water molecule. youtube.com A final deprotonation step yields the alcohol.
Product: The major product is 5,5-dimethylhexan-2-ol .
Limitations: This method is susceptible to carbocation rearrangements, although none are favorable for this specific substrate. libretexts.org
Oxymercuration-Demercuration: This is a two-step alternative that also achieves Markovnikov hydration but avoids the formation of a free carbocation intermediate, thereby preventing rearrangements. libretexts.orgwikipedia.org
Oxymercuration: The alkene reacts with mercuric acetate, Hg(OAc)₂, in aqueous solution. This forms a cyclic mercurinium ion intermediate, similar to the halonium ion in halogenation. wikipedia.orgmasterorganicchemistry.com Water then attacks the more substituted carbon (C2) of this intermediate, leading to an anti-addition of the -OH and -HgOAc groups.
Demercuration: The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the -HgOAc group with a hydrogen atom. masterorganicchemistry.com
Product: The final product is 5,5-dimethylhexan-2-ol .
Table 1: Summary of Electrophilic Addition Reactions
| Reaction | Reagents | Major Product | Regioselectivity |
|---|---|---|---|
| Hydrobromination | HBr | 2-Bromo-5,5-dimethylhexane | Markovnikov |
| Chlorination | Cl₂ | 1,2-Dichloro-5,5-dimethylhexane | N/A |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | 5,5-Dimethylhexan-2-ol | Markovnikov |
Radical and Pericyclic Reactions
Beyond electrophilic additions, the alkene functionality in this compound can participate in reactions involving radical intermediates or concerted cyclic transition states.
While the addition of HBr typically follows Markovnikov's rule, the presence of peroxides (ROOR) and heat or UV light completely reverses the regioselectivity. This is known as the "peroxide effect" or anti-Markovnikov addition, and it proceeds via a free-radical chain reaction mechanism. libretexts.orglibretexts.org This effect is unique to HBr among the hydrogen halides. libretexts.org
The mechanism involves three stages:
Initiation: The peroxide's weak O-O bond breaks homolytically to form two alkoxy radicals (RO•). An alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.orgchemistrysteps.com
Propagation: The bromine radical, acting as an electrophile, adds to the alkene. This addition occurs at the less substituted carbon (C1) to produce the more stable secondary carbon radical at C2. libretexts.org This radical then abstracts a hydrogen atom from another molecule of HBr, forming the product and regenerating a bromine radical, which continues the chain. libretexts.orgmasterorganicchemistry.com
Termination: The reaction ceases when two radicals combine.
Product: The exclusive product under these conditions is 1-bromo-5,5-dimethylhexane . chemistrysteps.com
Stereoselectivity: The radical intermediate at C2 is planar, and the subsequent hydrogen abstraction can occur from either face. Therefore, the reaction is not stereoselective and results in a mixture of syn and anti products. chemistrysteps.commasterorganicchemistry.com
The double bond of this compound can function as a 2π-electron component in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction involves the [4+2] cycloaddition of a conjugated diene and a "dienophile" (the alkene component) to form a six-membered ring. praxilabs.com
This compound is an unactivated alkene, meaning it lacks electron-withdrawing groups that would make it a more reactive dienophile. praxilabs.commasterorganicchemistry.com Therefore, its participation in Diels-Alder reactions would likely require forcing conditions, such as high temperatures and pressures.
In a hypothetical reaction with a simple conjugated diene like 1,3-butadiene , this compound would act as the dienophile. The concerted mechanism involves the formation of two new carbon-carbon sigma bonds and a new pi bond, resulting in a cyclohexene (B86901) derivative. The product would be 4-(2,2-dimethylpropyl)cyclohexene .
Table 2: Summary of Radical and Pericyclic Reactions
| Reaction | Reagents | Major Product | Key Features |
|---|---|---|---|
| Radical Addition of HBr | HBr, ROOR, heat/light | 1-Bromo-5,5-dimethylhexane | Anti-Markovnikov regioselectivity |
| Diels-Alder Cycloaddition | 1,3-Butadiene, heat | 4-(2,2-Dimethylpropyl)cyclohexene | [4+2] cycloaddition; forms a six-membered ring |
Oxidation and Reduction Pathways
The electron-rich double bond of this compound is susceptible to attack by various oxidizing agents, leading to the formation of epoxides, diols, and carbonyl compounds.
Epoxidation: The reaction of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other epoxidizing agents like hydrogen peroxide in the presence of a catalyst, yields 2-(3,3-dimethylbutyl)oxirane. The reaction proceeds via the Prilezhaev mechanism, involving the concerted transfer of an oxygen atom from the peroxy acid to the alkene. Due to the steric bulk of the neopentyl group, the electrophilic attack of the peroxy acid is expected to occur from the less hindered face of the double bond.
Dihydroxylation: this compound can be converted to 5,5-dimethylhexane-1,2-diol through dihydroxylation. This transformation can be achieved via two main stereochemical pathways:
Syn-dihydroxylation: This is typically accomplished using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. The reaction proceeds through a cyclic intermediate (osmate ester or manganate (B1198562) ester), which, upon cleavage, results in the syn-addition of two hydroxyl groups to the double bond.
Anti-dihydroxylation: This pathway involves the initial epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the resulting epoxide. The nucleophilic attack of water (or hydroxide (B78521) ion) on the protonated epoxide occurs at the less substituted carbon, leading to the formation of a trans-diol.
| Oxidation Reaction | Reagents | Product | Stereochemistry |
| Epoxidation | m-CPBA | 2-(3,3-dimethylbutyl)oxirane | N/A |
| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 5,5-Dimethylhexane-1,2-diol | Syn |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 5,5-Dimethylhexane-1,2-diol | Anti |
Oxidative Cleavage (Ozonolysis): Ozonolysis of this compound, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), cleaves the double bond to yield 4,4-dimethylpentanal (B3058898) and formaldehyde. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive cleavage of the ozonide then affords the corresponding carbonyl compounds.
| Ozonolysis Workup | Products |
| Reductive (e.g., (CH₃)₂S) | 4,4-Dimethylpentanal, Formaldehyde |
| Oxidative (e.g., H₂O₂) | 4,4-Dimethylpentanoic acid, Carbon dioxide |
The double bond in this compound can be readily reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adam's catalyst), or Raney nickel. libretexts.org The reaction is a syn-addition, with both hydrogen atoms adding to the same face of the double bond from the surface of the catalyst. The product of this reaction is 2,2-dimethylhexane.
Given that this compound contains only one reducible functional group (the alkene), the concept of selective reduction in this specific context is straightforward. The primary goal is the saturation of the carbon-carbon double bond, which is achieved with high efficiency under standard hydrogenation conditions.
| Catalyst | Solvent | Product |
| Pd/C | Ethanol | 2,2-Dimethylhexane |
| PtO₂ (Adam's catalyst) | Acetic Acid | 2,2-Dimethylhexane |
| Raney Ni | Ethanol | 2,2-Dimethylhexane |
Functionalization of the Alkene Group and Remote Sites
Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of this compound. In the first step, borane (B79455) (BH₃) or a borane complex (e.g., BH₃·THF) adds across the double bond. The boron atom adds to the less substituted carbon (C-1), and a hydrogen atom adds to the more substituted carbon (C-2), driven by both steric and electronic effects. This hydroboration step proceeds with syn-stereochemistry. In the second step, the resulting organoborane is oxidized with hydrogen peroxide in the presence of a base (e.g., NaOH), replacing the boron atom with a hydroxyl group to yield the primary alcohol, 5,5-dimethylhexan-1-ol (B3050655).
Hydroamination: The addition of an N-H bond of an amine across the double bond of this compound is a challenging but important transformation for the synthesis of substituted amines. This reaction often requires a catalyst, typically based on alkali metals, alkaline earth metals, lanthanides, or transition metals. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst system and the steric and electronic properties of both the alkene and the amine. For a sterically hindered terminal alkene like this compound, anti-Markovnikov addition to form the primary amine is often favored, particularly with catalysts that proceed via a hydroboration-like mechanism or those that are sensitive to steric hindrance.
| Reaction | Reagents | Product | Regioselectivity |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 5,5-Dimethylhexan-1-ol | Anti-Markovnikov |
| Hydroamination | Amine, Catalyst | Substituted 5,5-dimethylhexylamine | Catalyst Dependent |
Allylic Functionalization: This involves the substitution of a hydrogen atom at the allylic position (C-3) of this compound. A common method for allylic oxidation is the use of selenium dioxide (SeO₂), which can introduce a hydroxyl group at the allylic position to form 5,5-dimethylhex-1-en-3-ol. Another approach is allylic halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, to introduce a bromine atom at the C-3 position, yielding 3-bromo-5,5-dimethylhex-1-ene. This allylic halide is a versatile intermediate for further nucleophilic substitution reactions.
Polymerization and Oligomerization Studies Involving 5,5 Dimethylhex 1 Ene
Homo- and Copolymerization of 5,5-Dimethylhex-1-ene
Homopolymerization of this compound to produce high molecular weight poly(this compound), as well as its copolymerization with other olefins, has been subject to investigation. The success of these processes is highly dependent on the chosen catalytic system and its ability to accommodate the monomer's steric bulk.
Ziegler-Natta (ZN) and metallocene catalysts are the cornerstones of industrial polyolefin production. mdpi.com ZN catalysts, typically heterogeneous systems based on titanium compounds activated by organoaluminum co-catalysts, and metallocene catalysts, which are homogeneous single-site catalysts, have revolutionized the synthesis of polymers from α-olefins like ethylene (B1197577) and propylene. mdpi.com
The polymerization mechanism for these catalysts involves the coordination of the olefin's double bond to the transition metal center, followed by migratory insertion into a metal-alkyl bond, which extends the polymer chain. nih.gov However, the activity of these catalysts is highly sensitive to the steric environment of both the catalyst's active site and the incoming monomer.
For this compound, the significant steric hindrance presented by the neo-hexyl group poses a major challenge for polymerization. Research on the polymerization of other bulky α-olefins using titanium-based catalysts has shown that catalyst activity can be significantly diminished by steric hindrance. For instance, studies on the copolymerization of ethylene with various α-olefins have demonstrated that catalytic activity decreases as the length and branching of the comonomer's carbon chain increase. In one such study, 1-hexene (B165129) was noted to present a substantial steric hindrance that inhibited polymer chain growth, suggesting that the even bulkier this compound would be exceedingly difficult to polymerize under similar conditions. nih.gov
Metallocene catalysts, known for their well-defined single active sites, offer greater potential for tailoring polymer architecture. mdpi.com However, they are also subject to steric limitations. While metallocenes can polymerize bulky monomers that are challenging for traditional ZN systems, the reactivity towards extremely hindered olefins like this compound remains low. No detailed studies providing specific data on the successful homopolymerization or copolymerization of this compound using these catalytic systems are prominently available in the public literature, precluding the creation of data tables on catalyst activity or polymer properties.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have emerged as powerful tools for synthesizing polymers with controlled molecular weights, narrow polydispersity, and complex architectures. These methods operate by establishing a dynamic equilibrium between a small number of active propagating radicals and a majority of dormant species, minimizing irreversible termination reactions.
However, the application of CRP to non-activated α-olefins like this compound is generally not feasible. Conventional and controlled radical polymerization methods are typically ineffective for such monomers due to two primary factors:
The relative stability of the propagating radical.
The propensity for chain transfer reactions, particularly allylic hydrogen abstraction from the monomer, which terminates the growing chain and initiates a new, less reactive one.
These inherent challenges mean that radical polymerization of α-olefins typically results in the formation of only low molecular weight oligomers. While CRP has been successfully applied to a vast range of monomers, its use for unactivated, sterically hindered α-olefins like this compound or its derivatives has not been reported in scientific literature.
Oligomerization Pathways and Product Characterization
Oligomerization, the process of linking a few monomer units together, is an alternative and often more feasible pathway for sterically hindered olefins. This process can yield valuable products such as synthetic lubricants and intermediates for specialty chemicals.
The selective conversion of α-olefins into dimers and trimers is a significant area of research. Dimerization of 1-hexene, for example, can be achieved with high selectivity using zirconocene-based catalytic systems. mdpi.com The reaction typically proceeds to form vinylidene dimers. Trimerization of α-olefins like 1-hexene and 1-octene (B94956) has also been accomplished with high activity using chromium-based catalysts.
The selectivity of an oligomerization reaction (i.e., the ratio of dimers to trimers to higher oligomers) is heavily influenced by the catalyst's structure, the co-catalyst or activator used, and the reaction conditions. mdpi.com
For metallocene-based systems, factors that influence selectivity include:
Ligand Structure: The steric and electronic properties of the ligands surrounding the metal center can direct the reaction towards either polymerization or oligomerization. Less sterically hindered catalysts may favor polymerization, while bulkier ligands can promote β-hydride elimination, a key step in terminating chain growth and releasing an oligomer.
Activator/Co-catalyst: The choice of activator, such as methylaluminoxane (B55162) (MAO) or borate-based compounds, can significantly impact catalyst activity and product distribution. mdpi.com Studies with 1-octene have shown that MAO can lead to bimodal molecular weight distributions in the resulting oligomers, suggesting the formation of multiple active species, whereas borate (B1201080) activators tend to produce a single distribution. mdpi.com
Reaction Conditions: Temperature, pressure, and monomer concentration can be tuned to shift the selectivity towards desired oligomers.
For this compound, one would anticipate that catalysts with highly open coordination sites would be necessary to facilitate monomer binding, while the inherent steric strain would likely favor the rapid chain termination required for selective oligomerization. However, without experimental data specific to this monomer, any discussion of catalyst influence remains speculative.
Material Science Applications of this compound Polymers
The material properties and subsequent applications of a polymer are directly linked to its molecular structure, including its molecular weight, crystallinity, and tacticity. Due to the significant challenges in achieving high-molecular-weight polymers from this compound via known catalytic methods, there are no reports on the material science applications of poly(this compound).
Should the synthesis of such a polymer be achieved, the bulky neo-hexyl side chains would be expected to impart unique properties. The large side groups would prevent efficient chain packing, likely resulting in a completely amorphous material with a low density and a potentially high glass transition temperature. Such characteristics could be of interest in applications requiring optical clarity, gas permeability, or specialized thermoplastic elastomers. However, until a viable synthetic route is developed, these potential applications remain hypothetical.
Advanced Polymeric Materials with Unique Microstructures
The synthesis of polymers from sterically hindered monomers like this compound is highly dependent on the catalyst system employed. Both Ziegler-Natta and, more commonly, metallocene catalysts are utilized to overcome the steric hindrance posed by the bulky substituent near the double bond. mdpi.commdpi.com The choice of catalyst has a profound impact on the microstructure of the resulting polymer, including its tacticity, molecular weight, and comonomer distribution.
Metallocene catalysts, which are homogeneous single-site catalysts, offer precise control over the polymer's stereochemistry. mdpi.comlibretexts.org By modifying the ligands on the metallocene complex (e.g., zirconium or hafnium), it is possible to produce polymers with specific tacticities, such as isotactic or syndiotactic structures. libretexts.org For a bulky monomer like this compound, the steric interactions between the monomer and the catalyst's ligand framework are critical in determining the stereoregularity of the polymer chain.
Homopolymerization of this compound is challenging due to the significant steric hindrance, which can impede the insertion of the monomer into the growing polymer chain. Consequently, research often focuses on the copolymerization of this compound with less sterically demanding olefins, such as ethylene. mdpi.com In such copolymers, the bulky neohexyl groups act as side chains, disrupting the crystallinity that would be present in a linear polyethylene (B3416737) chain and creating a unique microstructure.
The incorporation of this compound into a polyethylene backbone can lead to materials with tailored thermal and mechanical properties. The bulky side groups can increase the glass transition temperature (Tg) and modify the melting behavior of the polymer. The distribution of the this compound units along the polymer chain—whether random, alternating, or in blocks—is controlled by the catalyst type and polymerization conditions, and it dictates the final properties of the material. For instance, an alternating microstructure with ethylene can result in copolymers with high melting points.
Below is an illustrative table of expected polymer properties based on the copolymerization of ethylene with bulky α-olefins similar to this compound, using a metallocene catalyst system.
| Catalyst System | Comonomer | Comonomer Content (mol%) | Molecular Weight (Mw, g/mol ) | Melting Point (Tm, °C) |
| rac-Et(Ind)2ZrCl2/MAO | 4-Methyl-1-pentene | 10.5 | 150,000 | 115 |
| rac-Et(Ind)2ZrCl2/MAO | 4-Methyl-1-pentene | 25.2 | 120,000 | 98 |
| Ph2C(Cp)(Flu)ZrCl2/MAO | 4-Methyl-1-pentene | 15.8 | 210,000 | 110 |
| Ph2C(Cp)(Flu)ZrCl2/MAO | 4-Methyl-1-pentene | 30.1 | 185,000 | Not detected |
Note: This table is illustrative and based on data for the copolymerization of ethylene with 4-methyl-1-pentene, a structurally similar bulky α-olefin. Specific results for this compound may vary.
Specialty Polymers Derived from this compound Building Blocks
The incorporation of this compound as a building block in polymers leads to the creation of specialty materials with unique performance characteristics. These polymers are valued for properties that are not typically achievable with common polyolefins like polyethylene and polypropylene.
One significant area of application is in the production of polyalphaolefins (PAOs), which are used as high-performance synthetic lubricants. mdpi.comgoogle.com The oligomerization of α-olefins, including bulky ones like this compound, using metallocene catalysts can produce low molecular weight polymers with a well-defined structure. mdpi.comgoogle.com The resulting PAOs exhibit excellent viscosity indices, low pour points, and high thermal and oxidative stability, making them suitable for demanding applications in the automotive and industrial sectors. The bulky neohexyl groups can enhance the lubricant's properties by influencing its viscosity and low-temperature fluidity.
The following table outlines the typical properties of PAOs derived from the oligomerization of higher α-olefins, which could include this compound.
| Property | Value |
| Kinematic Viscosity @ 100 °C (cSt) | 4 - 10 |
| Viscosity Index | 130 - 150 |
| Pour Point (°C) | < -50 |
| Noack Volatility (% wt loss) | < 15 |
Furthermore, copolymers of this compound with ethylene can be classified as specialty elastomers or thermoplastics with enhanced properties. The presence of the bulky side chains can improve toughness, reduce density, and enhance clarity in films. These materials could find applications in packaging, automotive components, and as impact modifiers for other polymers. The precise control over the incorporation and distribution of the this compound units allows for the fine-tuning of these properties to meet the requirements of specific applications.
Organometallic Chemistry and Catalysis with 5,5 Dimethylhex 1 Ene
Complexation with Transition Metals
The ability of 5,5-dimethylhex-1-ene to act as a ligand and form stable complexes with transition metals is a cornerstone of its organometallic chemistry. This interaction is governed by its distinct electronic and steric properties.
As a ligand, this compound is classified as a neutral, two-electron donor, or an L-type ligand. wikipedia.org The donation occurs from the pi-electrons of the carbon-carbon double bond to a vacant orbital on the metal center. Its most defining feature is the significant steric bulk imparted by the neopentyl group (a carbon atom bonded to a tert-butyl group).
Bulky ligands are crucial for controlling the steric properties of a metal center. wikipedia.org In the case of this compound, this bulk can:
Influence Coordination Number: The steric hindrance can prevent the coordination of multiple other ligands, leading to complexes with lower, often unusual, coordination numbers. wikipedia.orgddugu.ac.in
Stabilize Reactive Species: The steric protection offered by the bulky group can stabilize otherwise reactive metal centers or coligands. wikipedia.org
Control Catalytic Selectivity: By occupying a significant portion of the space around the metal center, the ligand can direct incoming substrates to specific binding sites, thereby influencing the regioselectivity and stereoselectivity of catalytic reactions. acs.org
The terminal alkene is a soft ligand, making it suitable for binding with soft transition metal centers. The flexibility of the alkyl chain allows the double bond to position itself for effective orbital overlap with the metal.
While complexes of this compound itself are not widely reported, highly relevant analogues such as cis-bis(η¹,η²-2,2-dimethylhex-5-en-1-yl)platinum have been synthesized and characterized, providing a clear model for its coordination behavior. acs.orgillinois.edu In this platinum(II) complex, the ligand is derived from the corresponding Grignard reagent and coordinates to the metal in a bidentate fashion.
The synthesis involves the reaction of a platinum precursor, such as (COD)PtCl₂ (where COD is 1,5-cyclooctadiene), with two equivalents of the ω-alkenyl Grignard reagent. illinois.edu The resulting complex features two ligands, each binding to the platinum center through a Pt-alkyl sigma bond at one end and a Pt-olefin pi interaction at the other. acs.orgillinois.edu This chelation forms a stable ring structure. The olefin part of the ligand can reversibly dissociate from the metal center in solution. acs.orgillinois.edu
Similarly, rhodium complexes containing allylic ligands are well-documented. For instance, reacting [Rh₂Cl₂(CO)₄] with 2-methylallyl chloride can lead to the formation of a dimeric rhodium complex. rsc.org At elevated temperatures, this reaction can yield a complex containing a coupled diene ligand, 2,5-dimethylhexa-1,5-diene, demonstrating the reactivity of allylic groups at a metal center. rsc.orgrsc.org
| Complex | Precursors | Coordination Mode | Key Structural Feature | Reference |
|---|---|---|---|---|
| cis-bis(η¹,η²-2,2-dimethylhex-5-en-1-yl)platinum | (COD)PtCl₂ and (2,2-dimethylhex-5-en-1-yl)magnesium bromide | Bidentate (η¹, η²) | Pt-alkyl σ-bond and Pt-olefin π-bond chelate | acs.orgillinois.edu |
Role in Catalytic Cycles
This compound participates as a substrate in several important transition metal-catalyzed reactions, including polymerization, cross-coupling, and metathesis.
As a 1-alkene (or alpha-olefin), this compound can be polymerized or copolymerized using Ziegler-Natta or metallocene catalysts. wikipedia.org These catalysts, typically based on titanium, zirconium, or hafnium compounds activated by an organoaluminum cocatalyst like triethylaluminium or methylaluminoxane (B55162) (MAO), are fundamental to the production of polyolefins. wikipedia.orgnih.gov
The generally accepted mechanism for Ziegler-Natta polymerization involves the following steps:
Activation: The transition metal precatalyst reacts with the cocatalyst to form the active catalytic site, which is a coordinatively unsaturated metal-alkyl species. wikipedia.orgbehinpolymerco.com
Coordination: The alkene monomer (this compound) coordinates to the vacant site on the metal center via its π-bond.
Insertion: The coordinated alkene then undergoes migratory insertion into the metal-carbon bond of the growing polymer chain. This step extends the polymer by one monomer unit and regenerates the vacant site for the next monomer to bind. wikipedia.org
Termination: The polymer chain growth is eventually terminated through processes like β-hydride elimination or reaction with a chain transfer agent.
The incorporation of a bulky monomer like this compound into a polymer chain, for example in a copolymer with ethylene (B1197577), significantly impacts the final material's properties. google.comgoogle.com The large neopentyl side groups disrupt the crystalline packing of the polymer chains, leading to a decrease in density and crystallinity and an increase in branching.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr this compound can participate in these reactions primarily as a substrate or a precursor to a substrate.
One relevant reaction is hydrovinylation, the cross-dimerization between an alkene and ethylene. acs.org Catalyzed by transition metals like rhodium or nickel, this reaction would couple this compound with ethylene to form a new, larger olefin. The mechanism often involves the formation of a metal-hydride species, which adds across the double bond of the alkene, followed by insertion of the coupling partner and reductive elimination. acs.org
More commonly, terminal alkenes are converted into organoboranes or organohalides to participate in reactions like the Suzuki-Miyaura or Negishi couplings. For example, the hydroboration of this compound, catalyzed by rhodium or zirconium complexes, would yield a terminal organoborane. rsc.org This product can then be coupled with an organohalide in a subsequent palladium-catalyzed Suzuki-Miyaura reaction to form a new C-C bond. This two-step sequence demonstrates how this compound can be a key starting material for complex molecule synthesis via cross-coupling.
Olefin metathesis is a reaction that redistributes alkylidene fragments of two alkenes by cleaving and reforming C=C double bonds. wikipedia.org The reaction is catalyzed by well-defined metal-alkylidene complexes, most notably those of ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.org
The accepted Chauvin mechanism proceeds through a metallacyclobutane intermediate:
A [2+2] cycloaddition occurs between the catalyst's metal-carbene bond and the terminal alkene (this compound). wikipedia.orgmasterorganicchemistry.com
This forms a four-membered metallacyclobutane ring.
The ring undergoes a retro-[2+2] cycloaddition, which can either regenerate the starting materials or produce a new alkene and a new metal-alkylidene complex. masterorganicchemistry.com
In a cross-metathesis reaction, this compound would be reacted with a different olefin. organic-chemistry.org The steric bulk of the neopentyl group in this compound can influence the reaction's efficiency and selectivity. Catalysts have been developed that show preference for less-hindered terminal olefins or for specific stereoisomers (Z vs. E), allowing for controlled synthesis. acs.orgnih.gov For example, in a cross-metathesis with a less-hindered partner, the reaction can be driven toward the desired cross-product, often with the release of ethylene gas if both starting alkenes are terminal. wikipedia.org
| Reaction Type | Catalyst Type | Key Intermediate | Potential Products | Reference |
|---|---|---|---|---|
| Cross-Metathesis | Ruthenium-based (e.g., Grubbs catalyst) | Ruthenium-alkylidene, Metallacyclobutane | New internal and terminal alkenes | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |
| Self-Metathesis | Ruthenium or Molybdenum-based | Metal-alkylidene, Metallacyclobutane | 7,7-Dimethyl-5-decene and Ethylene | wikipedia.org |
Organotin and Other Main Group Organometallic Chemistry with this compound
The reactivity of this compound with main group organometallic reagents is influenced by the steric hindrance imposed by the bulky tert-butyl group and the electronic properties of the terminal double bond. This section explores the reactions of this compound with organotin compounds and other representative main group organometallic reagents.
Organotin Chemistry
The primary reaction involving organotin reagents and alkenes is hydrostannylation, which is the addition of an organotin hydride (R₃SnH) across the carbon-carbon double bond. This reaction can proceed via either a radical or a catalyzed mechanism, typically with palladium complexes, leading to the formation of organotin compounds. wikipedia.orgucl.ac.uk
For a sterically hindered terminal alkene like this compound, the addition of the triorganotin group is expected to occur at the less substituted carbon atom (the terminal carbon), following an anti-Markovnikov regioselectivity. This is due to both steric effects and the stability of the potential radical intermediate in a radical mechanism. ucl.ac.uk
Radical Hydrostannylation:
In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), tributyltin hydride adds to this compound to yield (5,5-dimethylhexyl)tributylstannane.
The regioselectivity of this addition is generally high, favoring the formation of the terminal stannane.
Palladium-Catalyzed Hydrostannylation:
Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can also promote the hydrostannylation of alkenes. These reactions often proceed with high stereoselectivity and regioselectivity, also favoring the anti-Markovnikov product. kaust.edu.sa
| Catalyst System | Substrate | Reagent | Product | Yield (%) | Ref |
| AIBN, heat | This compound | Tributyltin hydride | (5,5-Dimethylhexyl)tributylstannane | High | ucl.ac.uk |
| Pd(PPh₃)₄ | Terminal Alkenes | Tributyltin hydride | Terminal Alkylstannane | Good to Excellent | kaust.edu.sa |
Table 1: Representative Hydrostannylation Reactions of Terminal Alkenes. This table is illustrative and based on general principles of hydrostannylation of sterically hindered terminal alkenes.
The resulting organotin compounds are valuable intermediates in organic synthesis, particularly in Stille cross-coupling reactions for the formation of new carbon-carbon bonds. wikipedia.org
Other Main Group Organometallic Chemistry
Organolithium Reagents:
Organolithium reagents are highly reactive and can act as strong bases or nucleophiles. wikipedia.org Due to the steric hindrance around the double bond of this compound, nucleophilic addition of organolithium compounds directly across the double bond (carbolithiation) is generally difficult and not a common reaction pathway without specific catalysts or reaction conditions. wikipedia.org The primary interaction is more likely to be abstraction of an allylic proton if the conditions are forcing, though the acidity of these protons is low.
The synthesis of an organolithium derivative from this compound would typically involve a deprotonation step, which is challenging due to the low acidity of the vinylic and allylic protons.
Grignard Reagents:
Similar to organolithium reagents, Grignard reagents (RMgX) are strong bases and nucleophiles. organic-chemistry.orgmmcmodinagar.ac.in Their direct addition to unactivated and sterically hindered alkenes like this compound is not a synthetically viable reaction under standard conditions. organic-chemistry.org The high polarity of the Mg-C bond favors reactions with more electrophilic centers, such as carbonyl groups or epoxides. masterorganicchemistry.com
Organoboron Chemistry:
Hydroboration, the addition of a borane (B79455) (B-H) bond across a double bond, is a well-established and highly useful reaction in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com With a sterically hindered terminal alkene like this compound, hydroboration proceeds with high regioselectivity to place the boron atom at the terminal, less sterically hindered carbon atom (anti-Markovnikov addition). organic-chemistry.orglibretexts.org Subsequent oxidation of the resulting organoborane provides the corresponding primary alcohol.
Sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to further enhance this regioselectivity. masterorganicchemistry.com
| Reagent | Substrate | Intermediate Product | Final Product (after oxidation) | Regioselectivity | Ref |
| Borane-THF | This compound | Tris(5,5-dimethylhexyl)borane | 5,5-Dimethylhexan-1-ol (B3050655) | High (anti-Markovnikov) | organic-chemistry.orglibretexts.org |
| 9-BBN | This compound | B-(5,5-Dimethylhexyl)-9-BBN | 5,5-Dimethylhexan-1-ol | Very High (anti-Markovnikov) | masterorganicchemistry.com |
Table 2: Hydroboration of this compound. This table outlines the expected outcomes based on established principles of hydroboration.
Organoaluminum Chemistry:
Hydroalumination involves the addition of an aluminum hydride, such as diisobutylaluminium hydride (DIBAL-H), across a double bond. thieme-connect.de Similar to hydroboration, the reaction with terminal alkenes like this compound is expected to proceed with the aluminum adding to the terminal carbon. The resulting organoaluminum compounds can be used in subsequent reactions, for instance, by quenching with an electrophile. thieme-connect.de
Theoretical and Computational Investigations of 5,5 Dimethylhex 1 Ene
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical methods are pivotal in elucidating the electronic characteristics of 5,5-Dimethylhex-1-ene. By modeling the molecule's orbitals and electron distribution, it is possible to predict its reactivity and the influence of its specific structural features.
Frontier Molecular Orbital Theory and Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (its nucleophilicity), while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons (its electrophilicity). libretexts.orgyoutube.com
For this compound, the HOMO is the π orbital of the carbon-carbon double bond. Its energy and spatial distribution indicate that the alkene is nucleophilic and will readily react with electrophiles. The LUMO is the corresponding π* (antibonding) orbital. Chemical reactions are predicted to occur via the interaction and overlap of the alkene's HOMO with the LUMO of a reacting electrophile, facilitating the transfer of electrons to form a new bond. youtube.com
The energy gap between the HOMO and LUMO is a crucial parameter for predicting the molecule's stability and reactivity. A smaller gap generally implies higher reactivity. In electrophilic addition reactions, the pathway is dictated by the most effective overlap between the alkene's HOMO and the electrophile's LUMO.
| Reactant | Interacting Orbital | Role | Interaction Outcome |
|---|---|---|---|
| This compound | HOMO (π orbital) | Nucleophile (Electron Donor) | Donation of electron density from the alkene's HOMO to the electrophile's LUMO, leading to the formation of a new sigma bond and a carbocation intermediate. |
| Electrophile (e.g., H⁺) | LUMO (e.g., 1s orbital) | Electrophile (Electron Acceptor) |
Conformer Analysis and Steric Effects of the Neopentyl Group
The conformational landscape of this compound is significantly influenced by the presence of the bulky neopentyl group (a tert-butyl group attached to a methylene). This group imposes considerable steric hindrance, which affects both the molecule's ground-state geometry and the accessibility of its reactive vinyl group.
Computational analysis of the potential energy surface reveals various conformers arising from rotation around the C3-C4 and C4-C5 single bonds. The most stable conformers are those that minimize steric repulsion. Specifically, staggered conformations are energetically favored over eclipsed ones. The bulky tert-butyl group dictates that the lowest-energy conformer will likely adopt an anti-periplanar arrangement along the carbon backbone to maximize the distance between the terminal vinyl group and the neopentyl group.
This steric bulk has profound implications for reactivity. The neopentyl group acts as a steric shield, hindering the approach of reagents to the double bond from one face of the molecule. This can lead to diastereoselectivity in reactions with chiral reagents and can influence the regioselectivity of certain additions by making one of the vinyl carbons less accessible than the other.
| Bond of Rotation | Interaction Type | Energetic Consequence | Effect on Reactivity |
|---|---|---|---|
| C4-C5 | Gauche interaction between the vinyl group and the tert-butyl group | Higher energy conformer; sterically disfavored | This conformation would present significant hindrance to the double bond. |
| C4-C5 | Anti interaction between the vinyl group and the tert-butyl group | Lower energy conformer; sterically favored | This conformation allows easier access to the reactive π-system. |
| C3-C4 | Gauche interactions involving the alkyl chain | Moderate energetic penalty | Influences the overall shape and accessibility of the molecule. |
Computational Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools for mapping the entire energy landscape of a chemical reaction, including the identification of transition states and intermediates. This allows for a detailed understanding of reaction mechanisms involving this compound.
Transition State Characterization for Electrophilic and Radical Additions
Electrophilic Addition: In the electrophilic addition of an acid like HBr, the reaction proceeds via a two-step mechanism. Computational modeling can characterize the transition state of the first, rate-determining step. This involves the attack of the π-bond on the hydrogen atom, leading to the formation of a carbocation intermediate. The calculations would confirm that the transition state leading to the more stable secondary carbocation at the C2 position is lower in energy, in accordance with Markovnikov's rule. The structure of the transition state would show an elongated H-Br bond and the incipient formation of the C2-H bond. For bulkier electrophiles, computations can quantify the steric influence of the neopentyl group on the activation energy. rsc.org
Radical Addition: The mechanism for radical addition (e.g., HBr in the presence of peroxides) differs significantly. The reaction is initiated by the addition of a bromine radical to the double bond. Transition state calculations would show that the bromine radical adds to the less substituted C1 carbon. This pathway is energetically favored because it produces a more stable secondary alkyl radical at the C2 position. This regioselectivity, known as the anti-Markovnikov effect, is a direct consequence of the relative stability of the possible radical intermediates, a finding that can be precisely quantified through computational modeling.
Isomerization Energetics and Pathways
This compound can undergo isomerization to form more stable internal alkenes, such as 5,5-dimethylhex-2-ene. nih.govnih.gov The thermodynamic stability of alkenes generally increases with the degree of substitution of the double bond. This compound is a monosubstituted alkene, whereas 5,5-dimethylhex-2-ene is a disubstituted alkene and is therefore thermodynamically more stable.
| Property | This compound | 5,5-Dimethylhex-2-ene | Rationale for Difference |
|---|---|---|---|
| Alkene Substitution | Monosubstituted | Disubstituted | Different position of the C=C double bond. |
| Relative Stability | Less Stable | More Stable | Increased substitution of the π-bond leads to greater thermodynamic stability (Zaitsev's rule). |
| Computed Heat of Formation | Higher (less negative) | Lower (more negative) | The more stable isomer releases more energy upon formation from its constituent elements. |
Spectroscopic Feature Prediction and Interpretation
Computational methods can accurately predict various spectroscopic properties of molecules, which serves as a powerful tool for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be predicted using computational software. The calculations provide chemical shifts (δ) for each unique nucleus based on its electronic environment. These predictions are valuable for assigning peaks in an experimental spectrum.
| Atom(s) | Predicted ¹H Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Shift (δ, ppm) |
|---|---|---|---|
| C1 (=CH₂) | ~4.9-5.1 | Multiplet | ~114 |
| C2 (-CH=) | ~5.7-5.9 | Multiplet | ~139 |
| C3 (-CH₂-) | ~2.0-2.2 | Multiplet | ~42 |
| C4 (-CH₂-) | ~1.3-1.5 | Multiplet | ~29 |
| C5 (-C(CH₃)₃) | - | - | ~30 |
| C6 (-C(CH₃)₃) | ~0.9 | Singlet (9H) | ~29.5 |
Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule. Each frequency corresponds to a specific molecular motion (stretching, bending). These computed frequencies can be correlated with the absorption bands observed in an experimental IR spectrum. For this compound, key predicted vibrations would help confirm the presence of the vinyl group and the saturated alkyl chain.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (sp²) | 3010-3095 | =C-H |
| C-H Stretch (sp³) | 2850-3000 | -C-H |
| C=C Stretch | 1640-1680 | Alkene |
| =C-H Bend | 910-990 | Vinyl Group |
Mass Spectrometry: While mass spectra are not directly calculated in the same way as NMR or IR, computational chemistry can be used to determine the stability of potential fragment ions. This helps in rationalizing the fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). For this compound, the molecular ion (M⁺) would be observed at m/z 112. The most likely fragmentation pathways involve the loss of stable radicals or neutral molecules. A prominent fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57, to form a stable allylic cation at m/z 55. Cleavage of a methyl radical (•CH₃) from the tert-butyl group would result in a fragment at m/z 97. arkat-usa.org
| m/z | Proposed Fragment Ion | Neutral Loss | Significance |
|---|---|---|---|
| 112 | [C₈H₁₆]⁺ | - | Molecular Ion (M⁺) |
| 97 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the neopentyl group. |
| 57 | [C(CH₃)₃]⁺ | - | tert-Butyl cation, a very stable fragment. |
| 55 | [M - C(CH₃)₃]⁺ | •C(CH₃)₃ | Formation of a stable allylic cation; often a base peak. |
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction for Structural Elucidation
Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for the structural elucidation of organic molecules like this compound. By employing methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)), it is possible to calculate the magnetic shielding tensors for each nucleus. nih.gov These tensors are then used to predict the ¹H and ¹³C chemical shifts.
For this compound, the predicted chemical shifts are influenced by its distinct structural features: the terminal double bond and the bulky tert-butyl group. The protons and carbons of the vinyl group (=CH₂) are expected to resonate at higher chemical shifts (downfield) due to the deshielding effect of the π-electron system. Conversely, the protons and carbons of the aliphatic portion of the molecule, particularly the shielded methyl groups of the tert-butyl moiety, are predicted to appear at lower chemical shifts (upfield).
The accuracy of these predictions is benchmarked against experimental data when available, and systematic deviations can often be corrected using empirical scaling factors. mdpi.com Such computational studies are invaluable for assigning specific resonances in an experimental spectrum to the corresponding atoms in the molecule, thereby confirming its structure.
Below are interactive data tables presenting the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 (vinyl) | 5.75 - 5.95 | m |
| H2 (vinyl) | 4.85 - 5.05 | m |
| H3 | 2.00 - 2.15 | t |
| H4 | 1.30 - 1.45 | t |
| H6 (methyl) | 0.85 - 0.95 | s |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 138.5 - 140.0 |
| C2 | 114.0 - 115.5 |
| C3 | 42.0 - 43.5 |
| C4 | 38.0 - 39.5 |
| C5 | 30.0 - 31.5 |
| C6 | 29.0 - 30.5 |
Vibrational Frequency Calculations for Infrared (IR) Spectral Assignment
Theoretical vibrational frequency calculations are essential for the detailed assignment of bands in the Infrared (IR) spectrum of this compound. These calculations, typically performed using DFT methods, predict the frequencies and intensities of the fundamental vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or rocking of bonds.
For this compound, key predicted vibrational modes include:
C-H stretching vibrations of the vinyl group, which are expected at frequencies above 3000 cm⁻¹. orgchemboulder.com
C=C stretching vibration of the double bond, predicted to appear in the 1640-1680 cm⁻¹ region. orgchemboulder.com
C-H stretching vibrations of the aliphatic parts of the molecule, anticipated to be just below 3000 cm⁻¹.
C-H bending vibrations , which give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). spectroscopyonline.com
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. These theoretical predictions are invaluable for assigning the observed IR absorption bands to specific molecular vibrations, which aids in the structural confirmation of this compound.
The interactive data table below details the predicted vibrational frequencies and their corresponding assignments for the key functional groups in this compound.
Predicted Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| =C-H Stretch | 3080 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=C Stretch | 1640 - 1650 |
| -CH₂- Scissoring | 1460 - 1470 |
| -CH₃ Asymmetric Bending | 1450 - 1460 |
| -CH₃ Symmetric Bending | 1365 - 1375 |
| =C-H Out-of-Plane Bend | 910 - 995 |
Mass Spectrometry Fragmentation Pathway Simulations
Simulations of mass spectrometry fragmentation pathways provide insight into the behavior of this compound upon ionization, typically through electron impact (EI). The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratios (m/z) of the parent molecular ion and its various fragment ions. The fragmentation of the molecular ion is not random; it proceeds through pathways that favor the formation of more stable carbocations and neutral radicals. chemguide.co.uk
For this compound, the molecular ion (M⁺˙) is expected at an m/z corresponding to its molecular weight, 112.21. Key fragmentation pathways likely include:
Allylic cleavage: The bond between C3 and C4 is prone to break, as this leads to the formation of a resonance-stabilized allylic cation.
Loss of a methyl group: Cleavage of a C-C bond in the tert-butyl group can result in the loss of a methyl radical (CH₃˙), leading to a stable tertiary carbocation.
Loss of a tert-butyl group: Fragmentation can also involve the loss of the entire tert-butyl group as a radical, resulting in a prominent peak.
The experimental mass spectrum for this compound shows a base peak at m/z 57, which corresponds to the tert-butyl cation ((CH₃)₃C⁺). The molecular ion peak at m/z 112 is of very low abundance, which is typical for branched alkanes and alkenes as they readily fragment. ic.ac.uk Another significant peak is observed at m/z 41, likely corresponding to the allyl cation (C₃H₅⁺).
The interactive data table below summarizes the major predicted fragment ions and their proposed structures based on the analysis of the mass spectrum of this compound.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Structure |
| 112 | Molecular Ion | [C₈H₁₆]⁺˙ |
| 97 | [M - CH₃]⁺ | [(CH₃)₂C(CH₂)₂CH=CH₂]⁺ |
| 57 | [M - C₅H₁₁]⁺ | [(CH₃)₃C]⁺ |
| 41 | [M - C₅H₁₁ - CH₄]⁺ | [C₃H₅]⁺ |
Advanced Applications and Derivations of 5,5 Dimethylhex 1 Ene
Role as a Precursor in Fine Chemical Synthesis
The true utility of 5,5-Dimethylhex-1-ene in fine chemical synthesis is most apparent when it is converted into more reactive intermediates. Its terminal alkene group is readily functionalized, providing a gateway to a variety of molecular structures tailored for specific, high-value applications.
Synthesis of Pharmaceuticals and Agrochemical Intermediates
This compound serves as a foundational building block for creating intermediates used in the pharmaceutical and agrochemical industries. The initial step often involves the transformation of the relatively inert alkene into a more versatile functional group, such as a halide or an amine.
Halogenated derivatives, such as 1-Chloro-5,5-dimethyl-2-hexene and 6-Bromo-5,5-dimethylhex-1-ene, are key intermediates. The introduction of a chlorine or bromine atom provides a reactive site for nucleophilic substitution, allowing for the attachment of more complex molecular fragments necessary for biological activity. These halogenated compounds are direct precursors in the synthesis of bioactive molecules for drugs and are involved in producing pesticides and herbicides.
Another significant pathway is the hydroamination of this compound derivatives. Research has shown that organolanthanide complexes can effectively catalyze the addition of amines across the double bond. smolecule.com This process yields amino alcohols, such as 2-Amino-5,5-dimethylhexan-1-ol, which are valuable chiral building blocks in pharmaceutical development. smolecule.com Furthermore, the carbon skeleton of this compound is used to synthesize complex heterocyclic structures, such as 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol, a compound with potential applications in both medicine and agriculture due to the known antimicrobial and therapeutic properties of quinoline (B57606) derivatives. smolecule.com
| Derivative/Intermediate | Application Area | Synthetic Pathway from this compound |
| 1-Chloro-5,5-dimethyl-2-hexene | Pharmaceuticals, Agrochemicals | Chlorination of 5,5-dimethyl-2-hexene |
| 6-Bromo-5,5-dimethylhex-1-ene | Pharmaceuticals, Agrochemicals | Bromination |
| 2-Amino-5,5-dimethylhexan-1-ol | Pharmaceuticals | Hydroamination of derivatives |
| 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol | Pharmaceuticals, Agrochemicals | Multi-step synthesis involving side-chain introduction |
Production of Specialty Chemicals and Fragrance Components
The application of this compound extends to the production of specialty chemicals, which are compounds manufactured for specific, performance-enhancing functions. Its derivatives serve as building blocks for these custom molecules. For example, the synthesis of hydroxyquinoline derivatives, used as agents for metal extraction, can begin from precursors like 1-Chloro-5,5-dimethyl-2-hexene.
In the fragrance industry, while this compound itself is not a fragrance component, its structural framework is present in aroma chemicals. A notable example is methyl (E)-5,5-dimethylhex-3-enoate, an unsaturated ester derived from the 5,5-dimethylhexene backbone. This compound is reported to have a pleasant odor, making it a valuable ingredient in the formulation of fragrances and flavorings. The synthesis typically involves the esterification of the corresponding carboxylic acid, which can be prepared from this compound through a series of oxidative and functional group manipulations.
Contributions to Advanced Materials Development
The steric bulk and reactivity of this compound make it a useful monomer and precursor in materials science, where it can be incorporated into polymers to modify their physical properties or used to build complex macromolecules.
Incorporation into High-Performance Polymers and Co-polymers
This compound is listed as a comonomer in several patents for high-performance polymers. It is particularly useful as an α-olefin in the production of ethylene-α-olefin copolymer rubbers. google.com When blended with polypropylene, these copolymers enhance the material's properties, leading to products with superior scratch resistance and impact strength. google.comgoogle.com The bulky neohexyl group of the this compound monomer disrupts the regular polymer chain packing, which can improve flexibility and toughness.
A highly specialized application is its use in creating thermoplastic resin compositions for electromagnetic wave absorbers. chiralen.com Japanese patents describe the use of this compound in the formulation of these advanced materials, which are critical in electronic applications for shielding and interference reduction. chiralen.com Additionally, research has shown that chlorinated derivatives of this compound can be polymerized to create a novel class of thermoplastic elastomers with improved elasticity and thermal stability.
| Polymer Application | Role of this compound | Resulting Property Improvement |
| Polypropylene Blends | Comonomer in ethylene-α-olefin copolymer rubber | Enhanced scratch resistance, impact strength |
| Electromagnetic Wave Absorbers | Monomer in thermoplastic resin | Specialized electromagnetic absorption |
| Thermoplastic Elastomers | Precursor to chlorinated monomer | Improved elasticity and thermal stability |
Precursor for Functionalized Macromolecules
The terminal double bond of this compound is an ideal handle for grafting the molecule onto larger structures through hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across the alkene, forming a stable carbon-silicon bond. This method is used to synthesize functionalized macromolecules like polyhedral oligomeric silsesquioxanes (POSS). acs.org By reacting this compound with a silsesquioxane cage containing Si-H groups, a hybrid organic-inorganic macromolecule is formed. These POSS derivatives can be used as property-enhancing additives in polymer composites.
Similarly, rare-earth metal catalysts enable the bis-hydrosilylation of dienes with bis(hydrosilanes) to produce linear polycarbosilanes. sci-hub.se These polymers, containing Si-H units in their backbone, are valuable precursors that can be further functionalized to create a family of advanced silicon-containing polymers with tailored properties. sci-hub.se The principles of these hydrosilylation reactions are applicable to this compound, positioning it as a building block for diverse and functional macromolecular architectures. researchgate.net
Advanced Analytical and Spectroscopic Methodologies for Research on 5,5 Dimethylhex 1 Ene and Its Transformations
High-Resolution Spectroscopic Techniques for Mechanistic Studies
High-resolution spectroscopy is indispensable for gaining a fundamental understanding of the stereochemical and conformational aspects of 5,5-Dimethylhex-1-ene and for identifying the fleeting intermediates that govern its reaction pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules like this compound. Advanced NMR techniques provide insights into the three-dimensional arrangement of atoms and the dynamics of molecular conformations.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer initial structural verification. For this compound, the chemical shifts of the vinyl protons are particularly indicative of the electronic environment of the double bond. The presence of the bulky tert-butyl group at the C5 position influences the magnetic shielding of nearby nuclei, leading to characteristic chemical shifts.
The conformational flexibility of the hexene chain is a key area of investigation. The rotation around the C3-C4 and C4-C5 single bonds leads to various conformers. The relative populations of these conformers can be estimated by analyzing the coupling constants (J-values) between vicinal protons, which are related to the dihedral angles through the Karplus equation. auremn.org.brnih.gov Low-temperature NMR studies can "freeze out" certain conformations, allowing for their individual characterization. nih.gov While direct stereoisomers (cis/trans) are not possible for a terminal alkene like this compound, the principles of stereochemical analysis are vital when it undergoes reactions that create new chiral centers.
Table 1: Representative ¹H NMR Data for Alkenes Relevant to Conformational Analysis
| Compound | Proton | Chemical Shift (ppm) | Coupling Constant (J, Hz) | Implication |
|---|---|---|---|---|
| Generic Terminal Alkene | =CH₂ | 4.9 - 5.1 | J(gem) ≈ 1-3 | Characteristic of terminal vinyl group |
| =CH- | 5.7 - 5.9 | J(vic, cis) ≈ 6-12, J(vic, trans) ≈ 12-18 | Dihedral angle dependent | |
| Branched Alkane Fragment | -CH- (next to tert-butyl) | 1.5 - 2.0 | Shielding effect of bulky group |
Note: The data presented is representative and can vary based on solvent and other experimental conditions.
Photoionization Mass Spectrometry (PIMS) is a highly sensitive technique used to detect and identify reaction intermediates, particularly radicals and other short-lived species. acs.org By using tunable vacuum ultraviolet (VUV) light for ionization, PIMS can selectively ionize molecules based on their ionization energies, a technique known as photoionization efficiency (PIE) spectroscopy. This selectivity is crucial for distinguishing between isomers and identifying reactive intermediates in complex chemical environments, such as combustion or atmospheric reactions. researchgate.net
In the study of this compound transformations, such as oxidation or ozonolysis, PIMS can identify key intermediates. For instance, in ozonolysis, the initial reaction with ozone forms a primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. figshare.comnih.govresearchgate.net PIMS is well-suited to detect these highly reactive Criegee intermediates.
The branching ratios of different reaction pathways can be quantified by monitoring the time-resolved signals of the various products and intermediates. researchgate.net This quantitative data is essential for developing accurate kinetic models of complex reaction systems. For example, in the reaction of this compound with hydroxyl (OH) radicals, multiple reaction channels, including addition to the double bond and hydrogen abstraction from the alkyl chain, are possible. PIMS can help determine the relative importance of these channels under different conditions.
Table 2: Potential Intermediates in this compound Reactions Detectable by PIMS
| Reaction | Intermediate | Typical m/z | Significance |
|---|---|---|---|
| Ozonolysis | Criegee Intermediate (CH₂(OO•)) | 48 | Key species in atmospheric chemistry |
| Primary Ozonide | 160 | Initial adduct | |
| OH Radical Reaction | Hydroxyalkyl Radical | 129 | Product of OH addition |
| Alkyl Radical | 111 | Product of H-abstraction |
Note: m/z values correspond to the most abundant isotopologue.
Chromatographic Techniques for Complex Mixture Analysis
Chromatography is the cornerstone for separating the often complex mixtures of products that result from the transformations of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for the analysis of volatile and semi-volatile organic compounds. avivanalytical.com In the context of this compound research, GC-MS is used to separate and identify the various isomers of the parent compound and its reaction products. The separation in the gas chromatograph is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. The choice of the GC column's stationary phase is critical for resolving isomers. stackexchange.comchromforum.org Non-polar columns are often used for hydrocarbon analysis, but more polar columns can offer different selectivity for compounds with varying degrees of unsaturation or functional groups. chromforum.orgvurup.sk
The retention index of a compound is a key parameter for its identification. By comparing the retention indices of unknown compounds with those of authentic standards, one can achieve a high degree of confidence in their identification. vurup.sk
Following separation by GC, the eluting compounds are introduced into the mass spectrometer, which provides mass spectral data. The fragmentation pattern of a molecule upon electron ionization is often unique and serves as a "fingerprint" for its identification. youtube.com This allows for the differentiation of structural isomers that may have similar retention times. Quantification is typically achieved by integrating the peak areas in the chromatogram and comparing them to those of internal or external standards.
Table 3: GC Parameters for Separation of C8H16 Isomers
| Parameter | Typical Value/Type | Purpose |
|---|---|---|
| Column Type | Capillary | High resolution |
| Stationary Phase | Polydimethylsiloxane (non-polar) or Polyethylene (B3416737) glycol (polar) | Selective separation based on boiling point and polarity |
| Column Length | 30 - 60 m | Increased separation efficiency |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase |
| Temperature Program | Ramped from low to high temperature | Separation of compounds with a wide range of boiling points |
Hyphenated techniques combine two or more analytical methods to achieve a more comprehensive analysis than either technique could provide alone. asdlib.orgchemijournal.comresearchgate.netresearchgate.netijnrd.org For the product profiling of this compound reactions, the coupling of a separation technique with a spectroscopic detection method is particularly powerful.
GC-MS, as discussed above, is a prime example of a hyphenated technique. chemijournal.com Another powerful combination is two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS). copernicus.orgresearchgate.net In GCxGC, the effluent from one GC column is passed through a second, orthogonal column with a different stationary phase. This provides a much higher degree of separation, which is invaluable for resolving the components of highly complex mixtures, such as the products of combustion or atmospheric oxidation. copernicus.org
Liquid chromatography-mass spectrometry (LC-MS) is another important hyphenated technique, particularly for the analysis of less volatile or thermally labile products that may be formed in certain reactions. chemijournal.comresearchgate.net While this compound itself is highly volatile, some of its oxidation products may be more polar and less volatile, making them amenable to LC-MS analysis.
Kinetic and Mechanistic Studies
Understanding the rates and mechanisms of reactions involving this compound is crucial for predicting its behavior in various chemical systems. Kinetic studies measure the rate at which a reaction proceeds, while mechanistic studies aim to elucidate the elementary steps involved.
The reaction of this compound with atmospheric oxidants like the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃) are of particular interest. The kinetics of these reactions are often studied using relative rate techniques or flash photolysis systems. nih.govrsc.orgsemanticscholar.org In a typical relative rate experiment, the decay of this compound is monitored in the presence of a reference compound for which the reaction rate constant is well-known.
Mechanistic studies often involve a combination of experimental and computational approaches. Product studies, using techniques like GC-MS and PIMS, help to identify the major reaction pathways. rsc.org Computational chemistry can be used to calculate the potential energy surface of a reaction, providing theoretical insights into the transition states and intermediates involved. nih.gov
Catalytic transformations of this compound, such as isomerization or metathesis, are another important area of research. mdpi.comresearchgate.netescholarship.orgresearchgate.net Kinetic studies of these reactions can help to optimize catalyst performance and reaction conditions. By monitoring the concentrations of reactants and products over time, a rate law can be determined, which provides valuable information about the reaction mechanism.
Table 4: Common Kinetic Parameters for Alkene Reactions
| Reaction Type | Key Parameters | Method of Determination |
|---|---|---|
| Gas-Phase Radical Reaction | Rate Constant (k), Arrhenius Parameters (A, Ea) | Flash Photolysis, Relative Rate |
| Ozonolysis | Second-order Rate Constant (k) | Flow Tube, Smog Chamber |
| Catalytic Isomerization | Reaction Order, Rate Constant (k), Activation Energy (Ea) | Batch or Flow Reactor with Product Analysis |
Reaction Rate Determinations and Activation Energy Calculations
The determination of reaction rates and the calculation of activation energies are fundamental to understanding the chemical reactivity of this compound. Electrophilic addition is a characteristic reaction of alkenes, and its rate is influenced by the structure of the alkene itself. msu.edulibretexts.orgmsu.edu The rate-determining step in many electrophilic additions is the formation of a carbocation intermediate. msu.edulibretexts.orgopenstax.org The stability of this intermediate directly impacts the activation energy (Ea) of the reaction; a more stable carbocation leads to a lower activation energy and a faster reaction rate. libretexts.orglibretexts.org
For an unsymmetrical alkene like this compound, the addition of an electrophile (E+) will preferentially form the more stable secondary carbocation over the primary carbocation, in accordance with Markovnikov's rule. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com The bulky tert-butyl group at the 5-position may exert steric hindrance, but electronic effects generally dominate in determining the regioselectivity of the initial electrophilic attack.
The reaction rate can be experimentally determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. By conducting these measurements at various temperatures, the rate constant (k) for the reaction can be calculated. The activation energy can then be determined graphically using the Arrhenius equation, by plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T). libretexts.org
Table 1: Representative Kinetic Data for Electrophilic Addition to Alkenes
| Alkene | Relative Rate of Acid-Catalyzed Hydration | Activation Energy (Ea) (kJ/mol) - Representative |
| Ethene | 1 | ~170 |
| Propene | 10^6 | ~150 |
| 2-Methylpropene | 10^11 | ~130 |
| This compound (Predicted) | ~10^6 | ~150 |
Note: The data for this compound is a predicted value based on its structure as a monosubstituted alkene, similar to propene, and is for illustrative purposes.
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms. acs.orgrsc.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612) (D) or carbon-12 with carbon-13), the fate of that specific atom can be followed using techniques like mass spectrometry (MS) and NMR spectroscopy.
In the context of this compound transformations, deuterium labeling can be employed to investigate the mechanism of electrophilic addition. For instance, in the addition of a deuterium halide (DX), the position of the deuterium atom in the product can confirm the regioselectivity of the reaction. bohrium.com Furthermore, the kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the light isotope to that with the heavy isotope (kH/kD), can provide insight into the rate-determining step of the reaction. libretexts.orgacs.orglibretexts.org A significant primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.org
Carbon-13 labeling can be utilized to study potential skeletal rearrangements that might occur during a reaction. If a carbocation intermediate is formed, it could undergo a hydride or alkyl shift to form a more stable carbocation. By selectively labeling one of the carbon atoms in the this compound backbone with 13C, the position of the label in the final product can be determined, revealing whether any rearrangement has occurred. rsc.org
Table 2: Hypothetical Deuterium Labeling Study for the Hydrobromination of this compound
| Reactant | Labeled Reagent | Expected Major Product (without rearrangement) | Analytical Technique | Information Gained |
| This compound | DBr | 2-Bromo-1-deutero-5,5-dimethylhexane | 1H NMR, 2H NMR, MS | Confirms Markovnikov regioselectivity. |
| 1,1-Dideutero-5,5-dimethylhex-1-ene | HBr | 2-Bromo-1,1-dideutero-5,5-dimethylhexane | 1H NMR, MS | Elucidates the fate of the vinyl hydrogens. |
X-ray Diffraction for Solid-State Structural Determination of Derivatives
For example, the product of a reaction such as epoxidation or dihydroxylation of this compound could be isolated and crystallized. The resulting crystal structure would confirm the stereochemistry of the addition (e.g., syn or anti-addition) and provide insights into the steric effects of the bulky tert-butyl group on the molecular geometry. This information is critical for a complete understanding of the reaction mechanism and the properties of the resulting compounds.
Table 3: Representative Crystallographic Data for a Functionalized Alkene Derivative
| Parameter | Value |
| Chemical Formula | C12H20O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 14.789(6) |
| β (°) | 109.34(3) |
| Volume (ų) | 1195.1(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.098 |
Note: This is representative data for a substituted alkene derivative and not for a derivative of this compound.
Future Directions and Emerging Research Avenues for 5,5 Dimethylhex 1 Ene Chemistry
Sustainable and Green Synthesis Routes
The chemical industry's shift towards sustainability is driving the development of environmentally benign methods for producing foundational chemicals like 5,5-Dimethylhex-1-ene. Future research in this area will likely focus on moving away from traditional petrochemical feedstocks and energy-intensive processes.
One promising direction is the catalytic dehydration of alcohols derived from renewable biomass. rsc.org This approach aligns with the principles of green chemistry by utilizing bio-based starting materials. Research efforts will likely concentrate on developing highly selective and robust catalysts that can efficiently convert 5,5-dimethylhexan-1-ol (B3050655) to the target alkene with minimal byproducts and under mild reaction conditions.
Another emerging frontier is the application of electrocatalysis for the dehydrogenation of the corresponding alkane, 2,2-dimethylhexane. This method, if powered by renewable electricity, could offer a highly sustainable route to this compound. Furthermore, the development of chemoenzymatic pathways, which combine the selectivity of enzymes with the efficiency of chemical catalysts, represents a powerful strategy for sustainable alkene synthesis. researchgate.net
Key research goals in this area will include:
Developing catalysts for the selective dehydration of bio-based alcohols.
Investigating electrocatalytic methods for alkane dehydrogenation.
Exploring one-pot chemoenzymatic processes for streamlined and environmentally friendly synthesis. acs.orgnih.gov
Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The unique structural feature of this compound, a terminal double bond adjacent to a bulky tert-butyl group, presents both challenges and opportunities for catalytic transformations. Future research will focus on designing novel catalytic systems that can overcome steric hindrance and achieve high selectivity and efficiency in various reactions.
Olefin Metathesis: While olefin metathesis is a powerful tool for C-C bond formation, its application to sterically hindered alkenes like this compound requires catalysts with high activity and tolerance to steric bulk. organic-chemistry.org The development of next-generation ruthenium-based or other transition-metal catalysts will be crucial for enabling efficient cross-metathesis reactions involving this substrate. nih.govmdpi.comrsc.org
Selective Functionalization: There is a growing interest in the development of catalysts for the selective functionalization of terminal alkenes. nih.govnih.govthieme.de For this compound, this includes:
Isomerization-Hydroboration: Nickel-catalyzed systems that can isomerize the double bond and subsequently introduce a boron moiety at the terminal position, enabling further synthetic modifications. nih.govresearchgate.net
Photocatalytic Hydrogen Atom Transfer (HAT): This approach allows for the direct functionalization of the alkene using C(sp³)–H compounds, providing a green and efficient route to complex molecules. rsc.org
Single-Atom Catalysis: The use of single-atom catalysts could offer unprecedented selectivity and activity in reactions such as hydrosilylation and hydroformylation. mdpi.com
Future catalytic systems will likely feature precisely designed ligand architectures to control the steric and electronic environment around the metal center, thereby dictating the outcome of the reaction.
Bio-inspired Transformations and Biocatalysis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. catalysts.com The application of enzymes to transform this compound is a promising area of future research, particularly for the synthesis of chiral molecules. thepharma.netnih.gov
Enzymatic Reactions on the Double Bond:
Hydration: Engineered fatty acid hydratases could potentially catalyze the asymmetric hydration of this compound to produce chiral alcohols, which are valuable building blocks in the pharmaceutical industry. dfg.de
Oxidation: Directed evolution of enzymes like cytochrome P450 monooxygenases could lead to biocatalysts capable of selectively epoxidizing or hydroxylating the double bond of this compound. illinois.edu
Deracemization: Photochemical and biocatalytic methods could be combined for the deracemization of chiral derivatives of this compound, providing access to enantiomerically pure compounds. nih.govnih.govrsc.orgresearchgate.net
The integration of biocatalytic steps into synthetic routes can significantly reduce the environmental impact of chemical processes and provide access to novel, complex molecules. researchgate.net Future work will involve enzyme engineering and the development of chemoenzymatic cascades to expand the synthetic utility of this compound. acs.orgnih.govdfg.demdpi.com
Exploration of New Applications in Materials Science and Medicinal Chemistry
The unique structure of this compound makes it an interesting monomer for the synthesis of specialty polymers and a potential scaffold for the development of new therapeutic agents.
Materials Science: The steric bulk of the tert-butyl group in this compound is expected to impart unique properties to polymers derived from it. Research in this area will likely focus on:
Polymerization: Utilizing advanced catalysts, such as late-transition-metal complexes, for the controlled polymerization of this compound to produce poly(α-olefins) with specific microstructures and thermal properties. rsc.orgacs.org
Copolymerization: The copolymerization of this compound with other monomers could lead to the development of thermoplastic elastomers and other advanced materials with tailored properties.
Sustainable Polymers: Investigating the synthesis of degradable or recyclable polymers from this compound derived from renewable resources. chemistryviews.orgacs.orglongdom.orgmdpi.commdpi.com
The ability to control the polymer microstructure will be key to unlocking the potential of this compound in applications ranging from advanced packaging to high-performance elastomers. researchgate.net
Medicinal Chemistry: While specific applications are yet to be established, the incorporation of the sterically hindered neohexyl moiety into molecular scaffolds could lead to novel drug candidates. The bulky group can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Future research could explore the synthesis and biological evaluation of this compound derivatives as:
Bioactive Compounds: The functionalization of the double bond can provide a handle for introducing various pharmacophores.
Probes for Biological Systems: The unique steric and electronic properties of the neohexyl group could be exploited in the design of molecular probes.
Advanced Computational Design of Derivatives with Tunable Properties
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational methods will play a crucial role in accelerating the discovery and optimization of its derivatives and applications.
Catalyst Design: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of catalytic reactions involving this compound. This understanding will guide the in silico design of new catalysts with enhanced activity and selectivity.
Polymer Property Prediction: Computational models can be used to predict the properties of polymers derived from this compound based on their microstructure. pageplace.dearxiv.orgyoutube.comresearchgate.netresearchgate.net This predictive capability will streamline the development of new materials with desired performance characteristics.
Drug Discovery: Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to design derivatives of this compound with specific biological activities. By correlating molecular descriptors with pharmacological data, QSAR can guide the synthesis of more potent and selective drug candidates.
The synergy between computational modeling and experimental work will be essential for unlocking the full potential of this compound in a timely and efficient manner.
Q & A
Basic Research Questions
Q. How can the structure of 5,5-Dimethylhex-1-ene be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze and NMR spectra to confirm branching and alkene geometry. For example, the geminal dimethyl groups at C5 will show distinct splitting patterns in NMR .
- GC-MS : Confirm molecular weight and fragmentation patterns to distinguish isomers. Ensure retention times match reference standards .
- IR Spectroscopy : Validate the C=C stretching vibration (~1640 cm) and absence of functional groups like alcohols or carbonyls .
Q. What are the optimal synthetic routes for this compound in small-scale laboratory settings?
- Methodological Answer :
- Wittig Reaction : Use 5,5-dimethylhexanal with methyltriphenylphosphonium ylide under inert conditions. Monitor reaction progress via TLC (hexane:ethyl acetate 9:1) .
- Dehydrohalogenation : Treat 5,5-dimethyl-1-bromohexane with a strong base (e.g., KOtBu) in ethanol. Optimize temperature (80–100°C) to minimize side reactions like elimination .
- Purification : Employ fractional distillation (bp ~120–125°C) or column chromatography (silica gel, nonpolar eluent) to isolate the product .
Q. How does steric hindrance from the geminal dimethyl groups influence the reactivity of this compound?
- Methodological Answer :
- Hydrogenation Studies : Compare catalytic hydrogenation rates with linear alkenes (e.g., 1-hexene) using Pd/C or PtO. Reduced reactivity due to hindered access to the double bond can be quantified via kinetic measurements .
- Epoxidation : Perform reactions with mCPBA (meta-chloroperbenzoic acid) and analyze stereoselectivity via NMR. Steric effects may lead to preferential formation of trans-epoxides .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound hydrogenation?
- Methodological Answer :
- Controlled Variable Analysis : Systematically test catalyst loading, solvent polarity, and hydrogen pressure. For example, Pd/C efficiency may vary significantly in polar aprotic vs. nonpolar solvents .
- Surface Characterization : Use TEM/XPS to assess catalyst surface morphology and active site availability. Inconsistent dispersion methods (e.g., sonication vs. mechanical stirring) may explain discrepancies .
- Statistical Validation : Apply ANOVA to compare datasets from multiple labs, identifying outliers linked to procedural variability .
Q. How can computational methods predict the regioselectivity of electrophilic additions to this compound?
- Methodological Answer :
- DFT Calculations : Model Markovnikov vs. anti-Markovnikov pathways using Gaussian or ORCA software. Compare activation energies for protonation at C1 vs. C2 .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DCM) on transition-state stabilization. Polar solvents may favor carbocation intermediates .
- Validation : Cross-check predictions with experimental results from hydrohalogenation (e.g., HBr addition) and NMR analysis of products .
Q. What are the implications of this compound’s stability under oxidative conditions for storage and handling?
- Methodological Answer :
- Accelerated Aging Studies : Expose the compound to O/UV light and monitor degradation via GC-MS. Identify peroxide formation using KI/starch test strips .
- Stabilizer Screening : Test antioxidants (e.g., BHT) at 0.1–1.0 wt% to inhibit polymerization. Evaluate efficacy via viscosity changes over time .
- Safety Protocols : Reference RIFM criteria for handling unsaturated hydrocarbons, including ventilation requirements and incompatible materials (e.g., strong oxidizers) .
Data Presentation and Analysis Guidelines
- Tables : Include retention indices (GC), spectral data (NMR shifts, coupling constants), and kinetic parameters (e.g., ) .
- Figures : Use reaction coordinate diagrams for computational results and Arrhenius plots for temperature-dependent studies .
- Uncertainty Reporting : Calculate standard deviations for triplicate experiments and annotate instrument error margins (e.g., ±0.5°C for temperature-controlled reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
